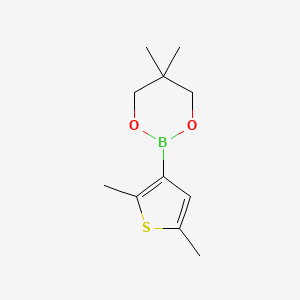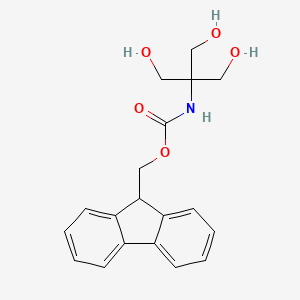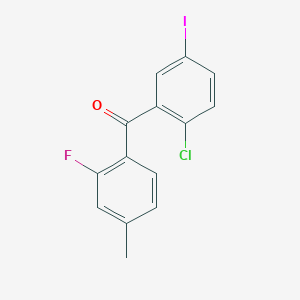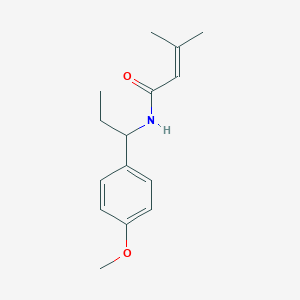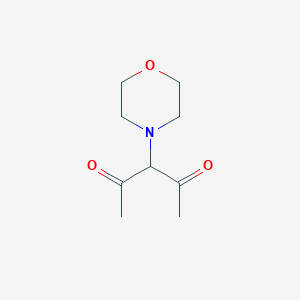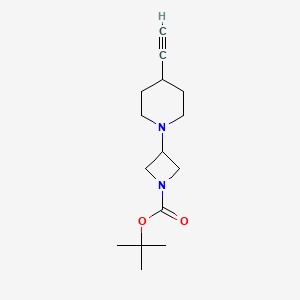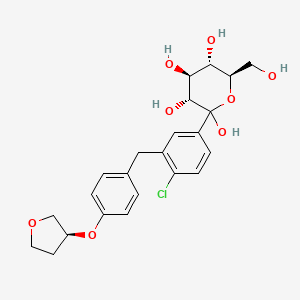
(3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol (Empagliflozin Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol, also known as Empagliflozin Impurity pound©, is a chemical compound that serves as an impurity in the synthesis of Empagliflozin. Empagliflozin is a medication used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 (SGLT2), thereby reducing blood sugar levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of solvents such as dichloromethane, methanol, and tetrahydrofuran, along with reagents like sodium hydride, palladium on carbon, and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product.
化学反応の分析
Types of Reactions
(3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.
科学的研究の応用
(3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Empagliflozin.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on drug efficacy and safety.
Industry: Utilized in the development and optimization of synthetic routes for the production of Empagliflozin and related compounds.
作用機序
The mechanism of action of (3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is not well-documented, as it primarily serves as an impurity. its structural similarity to Empagliflozin suggests that it may interact with similar molecular targets, such as the sodium-glucose co-transporter 2 (SGLT2). Further research is needed to elucidate its specific molecular pathways and effects.
類似化合物との比較
Similar Compounds
Empagliflozin: The parent compound, used as an antidiabetic medication.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Canagliflozin: A related compound with comparable therapeutic effects.
Uniqueness
(3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is unique due to its specific structural features and role as an impurity in the synthesis of Empagliflozin. Its presence and identification are crucial for ensuring the purity and safety of the final pharmaceutical product.
特性
分子式 |
C23H27ClO8 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C23H27ClO8/c24-18-6-3-15(23(29)22(28)21(27)20(26)19(11-25)32-23)10-14(18)9-13-1-4-16(5-2-13)31-17-7-8-30-12-17/h1-6,10,17,19-22,25-29H,7-9,11-12H2/t17-,19+,20+,21-,22+,23?/m0/s1 |
InChIキー |
YZGOOQZXQOPQNT-RQPXCORLSA-N |
異性体SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)Cl |
正規SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4(C(C(C(C(O4)CO)O)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
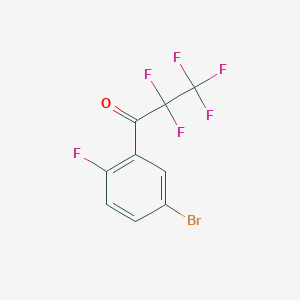
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

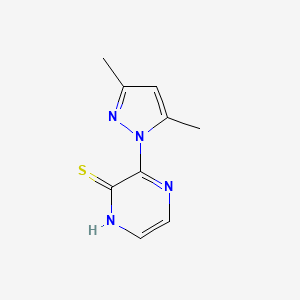
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)

